Methylselenocysteine

Übersicht

Beschreibung

Methylselenocysteine, also known as Se-methylselenocysteine, is an organic selenium compound where the sulfur atom in S-methylcysteine is replaced with a selenium atom. It is found in various plants, particularly in the Allium and Brassica species, such as garlic, onions, and broccoli. This compound has garnered significant attention due to its potential chemopreventive properties, particularly in inhibiting the development of certain cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylselenocysteine can be synthesized through several methods. One common approach involves the reaction of methyl-hydroselenide or its salt solution with an alpha-amido acrylic acid derivative. This reaction generates a beta-methyl-alpha-amido methyl acetic acid derivative, which is then hydrolyzed and saponified using sodium bicarbonate, sodium hydroxide, or potassium hydroxide. The resulting compound is acidified with hydrochloric acid or sulfuric acid to obtain the carboxy compound, which is then neutralized to yield this compound .

Another method involves using selenocysteine as a raw material, which is reduced using zinc or iron. The reduced selenocysteine undergoes a methylation reaction with iodomethane in ethanol solution, followed by separation to obtain the solid form of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications, including dietary supplements and pharmaceuticals.

Analyse Chemischer Reaktionen

Metabolic Pathways in Humans

In humans, SeMSC undergoes enzymatic degradation to form bioactive selenium metabolites:

-

β-lyase cleavage : Converts SeMSC to methaneselenol (CH₃SeH) , a key intermediate .

-

Further metabolism : Methaneselenol is demethylated to hydrogen selenide (H₂Se) , which integrates into selenoproteins or is excreted as dimethyl selenide (CH₃SeCH₃) or trimethylselenonium .

Key enzymes :

-

γ-Glutamyltransferase (GGT) : Transfers glutamyl groups to SeMSC, forming γ-glutamyl-SeMSC .

-

Selenocysteine lyase (SCLY) : Cleaves SeMSC into pyruvate, ammonia, and methaneselenol :

Step 1: Reduction of Dimethyldiselenide

Dimethyldiselenide (CH₃SeSeCH₃) is reduced to methylselenol (CH₃Se⁻Na⁺) using:

Step 2: Reaction with Chloroalanine Derivatives

Methylselenol reacts with L-chloroalanine methyl ester or hydrochloride to form L-SeMSC:

Conditions :

Racemization : L-SeMSC can be converted to the DL-form using acetic acid and benzaldehyde at 60°C .

Enzymatic Degradation and Byproducts

SeMSC participates in selenium recycling pathways:

Table 2 : Enzymatic reactions involving SeMSC

| Enzyme | Reaction | Product |

|---|---|---|

| γ-Glutamyltransferase | (5-L-Glutamyl)-peptide + SeMSC → Peptide + γ-Glutamyl-SeMSC | Conjugated detoxification product |

| Selenocysteine lyase | SeMSC + H₂O → Pyruvate + NH₃ + CH₃SeH | Bioactive selenium metabolites |

Excretion Pathways

Wissenschaftliche Forschungsanwendungen

Key Mechanisms Include:

- Induction of Apoptosis : MSeC has been shown to induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth .

- Cell Cycle Regulation : It blocks cell cycle progression and proliferation in premalignant cells, thereby preventing tumor development .

- Antioxidant Properties : MSeC exhibits antioxidant activity, reducing oxidative stress within cells and contributing to its protective effects against cancer .

Prostate Cancer

Research indicates that MSeC may provide protective effects against prostate cancer. In clinical trials, selenium supplementation has been associated with reduced incidence rates of prostate cancer . The Nutritional Prevention of Cancer Trial demonstrated that selenium from selenized yeast significantly decreased prostate cancer incidence among participants .

Other Cancers

MSeC has also shown promise in the prevention and treatment of other cancers, including colorectal and lung cancers. Studies have indicated that it may enhance the efficacy of chemotherapeutic agents while simultaneously protecting normal tissues from toxicity .

Protective Effects Against Chemotherapy-Induced Toxicity

One of the most significant applications of MSeC is its ability to mitigate the side effects associated with various chemotherapeutic agents. Research has demonstrated that MSeC can protect against organ-specific toxicities induced by drugs such as cyclophosphamide, cisplatin, and oxaliplatin .

Mechanisms of Protection:

- Reduction of Myelotoxicity : MSeC has been shown to protect bone marrow from damage caused by chemotherapeutic agents, which is critical for maintaining hematopoietic function during cancer treatment .

- Enhanced Antitumor Activity : By reducing the toxic side effects of chemotherapy, MSeC allows for higher doses of anticancer drugs to be administered without compromising patient safety .

Study 1: Efficacy in Combination with Docetaxel

A study investigated the synergistic effects of MSeC combined with docetaxel in prostate cancer treatment. Results indicated that this combination significantly inhibited cell growth compared to either treatment alone, suggesting enhanced therapeutic efficacy .

Study 2: Protection Against Organ Toxicity

In a controlled trial involving Fischer rats, MSeC was found to significantly protect against organ-specific toxicities induced by lethal doses of various chemotherapeutics. The study concluded that MSeC not only mitigated side effects but also enhanced antitumor activity in models bearing advanced colorectal carcinoma .

Study 3: Chemopreventive Properties

Research into the chemopreventive properties of MSeC revealed its ability to inhibit DMBA-induced mammary tumors in animal models. This effect underscores its potential as a preventive agent against breast cancer development .

Wirkmechanismus

Methylselenocysteine exerts its effects through several mechanisms. One key mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By decreasing the levels of phosphorylated P65 and P-IκBα, this compound can reduce cellular proliferation and metastasis .

Additionally, this compound induces apoptosis in cancer cells through caspase-dependent pathways. It down-regulates the expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis .

Vergleich Mit ähnlichen Verbindungen

Methylselenocysteine is often compared with other selenium-containing compounds, such as:

Selenomethionine: Another organic selenium compound that is widely studied for its health benefits. Unlike this compound, selenomethionine is incorporated into proteins in place of methionine.

Selenocystine: A dimer of selenocysteine, which has similar antioxidant properties but different reactivity.

Selenocystamine: Known for its potential neuroprotective effects and ability to inhibit ferroptosis.

Uniqueness

This compound is unique due to its high bioavailability and potent chemopreventive properties. It is more efficient at inducing apoptosis in cancer cells compared to other selenium compounds, making it a promising candidate for cancer prevention and treatment .

Biologische Aktivität

Methylselenocysteine (MSC) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of MSC, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Overview of this compound

This compound is a naturally occurring selenium compound found in selenium-rich plants. It is synthesized from selenocysteine and is considered to have lower toxicity compared to other selenium compounds, making it a promising candidate for therapeutic use in humans.

MSC exerts its biological effects through several mechanisms:

- Antioxidant Activity : MSC has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is primarily attributed to its ability to enhance the activity of selenoenzymes, such as glutathione peroxidase, which play a crucial role in detoxifying reactive oxygen species (ROS) .

- Cytotoxic Effects on Cancer Cells : Research indicates that MSC can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have demonstrated that MSC treatment leads to significant cytotoxicity in hepatocellular carcinoma and cholangiocarcinoma cell lines . The compound's ability to influence microRNA expression profiles also suggests a complex regulatory role in cancer biology .

- Enhancement of Chemotherapeutic Efficacy : MSC has been reported to enhance the effectiveness of certain chemotherapeutic agents while simultaneously reducing their toxicity. In animal models, MSC administration prior to chemotherapy drugs such as cyclophosphamide and cisplatin resulted in reduced organ-specific toxicities and improved antitumor activity .

Pharmacokinetics

The pharmacokinetics of MSC have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. A notable study highlighted the single-dose pharmacokinetics of MSC in humans, revealing a favorable profile with a short half-life and rapid clearance at tolerable doses . This suggests that MSC can be administered safely and effectively in clinical settings.

| Parameter | Value |

|---|---|

| Half-life | Short |

| Maximum Tolerable Dose (MTD) | 10.2 mg/m² body surface |

| Clearance | Rapid |

Case Studies and Research Findings

- Cancer Cell Line Studies : A systematic exploration involving various concentrations of MSC showed significant inhibition of cell proliferation in hepatocellular carcinoma (HLE) and cholangiocarcinoma (TFK-1) cell lines. The study utilized the sulforhodamine B assay to assess cell viability post-treatment .

- Animal Model Research : In preclinical studies involving rats bearing colorectal carcinoma, MSC provided selective protection against the toxic effects of chemotherapeutic agents while enhancing their anticancer efficacy. This dual action underscores the potential for MSC as an adjunct therapy in cancer treatment .

- MicroRNA Expression Profiling : Changes in miRNA expression profiles were observed following MSC treatment in liver cancer cell lines. This finding indicates that MSC may modulate gene expression related to tumor growth and metastasis .

Eigenschaften

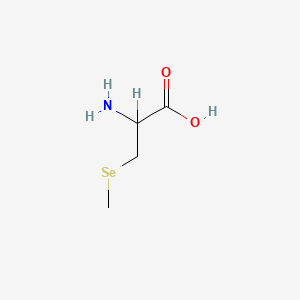

IUPAC Name |

2-amino-3-methylselanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSPSLGNGIIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865265 | |

| Record name | DL-Se-methylselenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2574-71-2, 26145-42-6 | |

| Record name | DL-Se-methylselenocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Se-methylselenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.